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molecular formula C9H11BrClN3 B1521919 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine CAS No. 733039-20-8

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Cat. No. B1521919
M. Wt: 276.56 g/mol
InChI Key: DIVUXBABVYOIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980903B2

Procedure details

To a solution of 5-bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol) in dioxane (400 mL) was added N-cyclopentylamine (20.4 g, 240 mmol) at room temperature. The mixture thus obtained was stirred at room temperature for 6 h. The reaction mixture was then diluted with ethyl acetate and washed with brine and dried over MgSO4. The solvent was evaporated to give the title compound as a light yellow solid (56 g, 100%) which was used in next step without further purification. 1H NMR (500 MHz, DMSO-d6) δ 8.23 (1H, s), 7.37 (1H, d, J=7.3 Hz), 4.31 (1H, m), 1.92 (2H, m), 1.71 (2H, m), 1.53-1.59 (4H, m) ppm; LCMS-ESI (POS), M/Z, M+1: Found 276.0, Calculated 275.9.
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH:10]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11]1>O1CCOCC1.C(OCC)(=O)C>[Br:1][C:2]1[C:3]([NH:15][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
45.6 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
20.4 g
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)Cl)NC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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